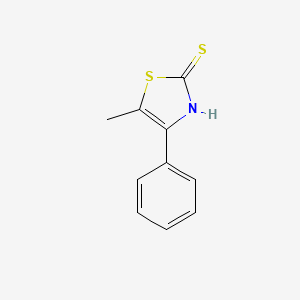![molecular formula C15H19NO4 B8526035 Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate](/img/structure/B8526035.png)
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate
Overview
Description
Methyl-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)benzoate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with methyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
Methyl benzoate: Another ester with similar reactivity but different structural properties.
BTZ-043: A compound with a similar spirocyclic structure used in tuberculosis treatment
Uniqueness
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate |
InChI |
InChI=1S/C15H19NO4/c1-18-14(17)12-3-2-4-13(11-12)16-7-5-15(6-8-16)19-9-10-20-15/h2-4,11H,5-10H2,1H3 |
InChI Key |
NVWONZVCWUUTQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCC3(CC2)OCCO3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8525954.png)
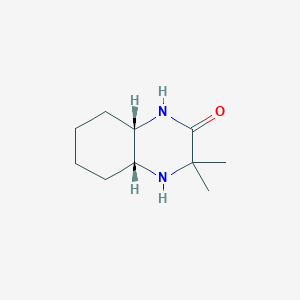

![4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol](/img/structure/B8525978.png)
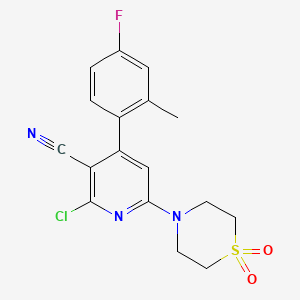
![3-Cyclopentyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8525997.png)
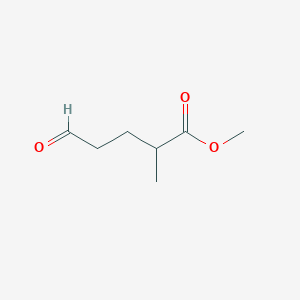
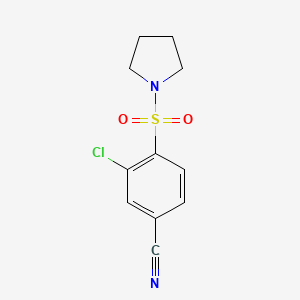
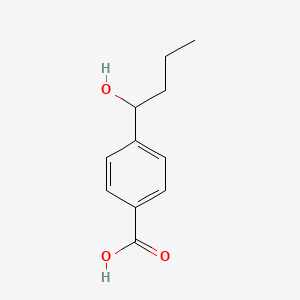
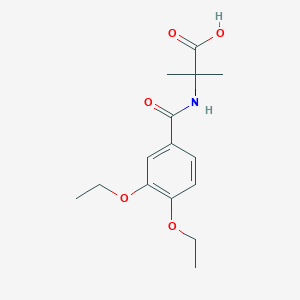
![4-Chloro-5-hydroxy-2-sulfamoylbenzo[b]thiophene](/img/structure/B8526040.png)
